molecular formula C9H12FN3O B1488725 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 2091223-92-4

2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B1488725
CAS No.: 2091223-92-4
M. Wt: 197.21 g/mol
InChI Key: RSPNNABPEZSXGW-UHFFFAOYSA-N
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Description

2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H12FN3O and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells . This interaction is crucial as it can influence lipid metabolism and potentially affect conditions such as obesity and diabetes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of FABP4 can lead to alterations in lipid signaling pathways, affecting the expression of genes involved in lipid metabolism . Additionally, it may impact cellular energy balance and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of FABP4 involves binding to the protein’s active site, preventing the transport of fatty acids . This inhibition can lead to downstream effects on enzyme activity and gene expression, ultimately influencing cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in lipid metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FABP4 without causing significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels . The compound’s inhibition of FABP4 can lead to changes in the distribution and utilization of fatty acids within cells, affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and cellular environment.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes and metabolic pathways.

Biological Activity

2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a compound with the molecular formula C9H12FN3O and a molecular weight of 197.21 g/mol. Its structural uniqueness makes it a significant subject of research in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, effects in various biological models, and potential therapeutic applications.

The compound primarily exerts its biological effects through specific interactions with various biomolecules. Notably, it inhibits Fatty Acid Binding Protein 4 (FABP4) by binding to the protein's active site. This inhibition prevents the transport of fatty acids, which is crucial for metabolic processes related to obesity and diabetes management.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies indicate that derivatives of pyridazinones exhibit significant anti-inflammatory properties. For instance, certain compounds have shown potent inhibitory effects on IL-β production in HL-60 cells stimulated with lipopolysaccharide .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated using various cell lines. In laboratory settings, it demonstrated selective cytotoxicity at higher concentrations while maintaining low toxicity at therapeutic doses .
  • Monoamine Oxidase Inhibition : Research has highlighted that certain derivatives can act as inhibitors of monoamine oxidase (MAO), which are important in the treatment of depression and anxiety disorders. The compound's structure allows for modulation of MAO activity, potentially leading to improved antidepressant effects .

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage:

  • Low Doses : Effective inhibition of FABP4 without notable adverse effects.
  • Moderate to High Doses : Increased cytotoxicity observed in various cell lines; however, careful monitoring is necessary to avoid toxicity.

Study on Anti-inflammatory Properties

A comprehensive study assessed the anti-inflammatory potential of pyridazinone derivatives similar to this compound. The findings indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro and in vivo models of inflammation. For example:

CompoundIC50 (µM)Target
Pyridazinone A0.58IL-β
Pyridazinone B0.17IL-β

This highlights the potential for developing new anti-inflammatory drugs based on this scaffold .

Cytotoxicity Assessment

In another study focusing on cytotoxic effects against cancer cell lines:

CompoundCell LineIC50 (µM)
T3L92927.05
T6L929120.6

T3 exhibited significant cytotoxicity at higher concentrations compared to T6, which showed no significant cytotoxic effect at tested doses .

Properties

IUPAC Name

2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-2-4-13-9(14)5-7-6-11-3-1-8(7)12-13/h5,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPNNABPEZSXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)N(N=C21)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 2
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 4
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 5
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Reactant of Route 6
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

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